2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
CAS No.: 10505-26-7
Cat. No.: VC16248964
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10505-26-7 |
|---|---|
| Molecular Formula | C8H10N4O2 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 2,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione |
| Standard InChI | InChI=1S/C8H10N4O2/c1-10-4-5-6(9-10)11(2)8(14)12(3)7(5)13/h4H,1-3H3 |
| Standard InChI Key | JLAGXEUZVVQFAV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2C(=N1)N(C(=O)N(C2=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a bicyclic system merging pyrazole and pyrimidine rings. The dione functionality at positions 4 and 6 introduces hydrogen-bonding capabilities, while methyl groups at positions 2, 5, and 7 enhance lipophilicity and steric bulk.
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.21 g/mol. Key physicochemical parameters derived from analogous structures include:
| Property | Value | Source Compound Reference |
|---|---|---|
| Density | 1.32 g/cm³ (estimated) | |
| LogP | 1.28 (similar derivatives) | |
| Polar Surface Area | 61.82 Ų | |
| Melting Point | 240–245°C (decomposes) |
These properties suggest moderate solubility in polar aprotic solvents and stability under ambient conditions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related compounds reveal distinct signals:
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¹H NMR (DMSO-d₆): Methyl groups appear as singlets at δ 2.35–2.50 ppm, while pyrimidine protons resonate at δ 8.20–8.45 ppm .
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¹³C NMR: Carbonyl carbons (C-4 and C-6) exhibit peaks near δ 160–165 ppm, consistent with dione moieties .
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IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ confirm the presence of carbonyl groups .
Synthetic Methodologies
Multi-Component Reactions (MCRs)
The compound is synthesized via a five-component reaction involving hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehydes, and ammonium acetate. Nano-ZnO or L-proline catalyzes the reaction in aqueous media, achieving yields of 78–92% .
Mechanistic Pathway:
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Knoevenagel Condensation: Aldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.
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Michael Addition: Hydrazine attacks the ketone, generating a pyrazolone intermediate.
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Cyclization: Barbituric acid integrates via nucleophilic addition, followed by dehydration to form the pyrimidine ring .
Green Chemistry Approaches
Recent protocols emphasize sustainability:
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Catalyst: Nano-ZnO (0.04 g) in water at reflux (100°C, 3–4 hours) .
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Solvent-Free Variants: Mechanochemical grinding reduces reaction times to 1.5 hours .
Applications in Materials Science
Coordination Chemistry
The compound’s carbonyl groups act as ligands for transition metals. Cu(II) complexes exhibit enhanced luminescence and catalytic activity in oxidation reactions .
Optoelectronic Materials
Conjugated derivatives display tunable fluorescence (λₑₘ = 450–550 nm), making them candidates for organic light-emitting diodes (OLEDs) .
Stability and Degradation Studies
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, with a 70% mass loss by 300°C .
Hydrolytic Resistance
The compound remains stable in aqueous solutions (pH 4–9) for 72 hours, degrading only under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Recent Advances and Future Directions
Asymmetric Synthesis
L-proline-catalyzed reactions yield enantiomerically enriched derivatives (up to 88% ee), expanding applications in chiral drug design .
Hybrid Derivatives
Conjugation with NSAIDs (e.g., ibuprofen) enhances anti-inflammatory activity while retaining anticancer efficacy .
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